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molecular formula C7H6ClNO3 B183053 2-Chloro-1-methoxy-3-nitrobenzene CAS No. 3970-39-6

2-Chloro-1-methoxy-3-nitrobenzene

Cat. No. B183053
M. Wt: 187.58 g/mol
InChI Key: XVBAPYDWAVGVGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08030497B2

Procedure details

To a mixture consisting of 15.5 g (92.26 mmol) 2-methoxy-6-nitro-phenylamine, 31 ml water and 31 ml conc. HCl, a solution of 6.36 g (92.26 mmol) NaNO2 in 38 ml water is slowly added dropwise at −10° C.-0° C. After stirring for 0.5 h the mixture is slowly added to a solution of 11.88 g (120 mmol) CuCl in 93 ml conc. HCl. After completion of the addition stirring is continued for 1.5 h at room temperature and for 0.5 h at reflux temperature. The reaction mixture is allowed to cool to room temperature and is poured on water and extracted (3×) with ethyl acetate. The combined organic layers are washed with water (2×) and brine, dried over MgSO4, filtered and concentrated in vacuo. The residue is purified by flash-chromatography on silica gel (hexane:EtOAc=3:1) to afford 12.69 of the title compound as a crystalline solid.
Quantity
15.5 g
Type
reactant
Reaction Step One
Name
Quantity
6.36 g
Type
reactant
Reaction Step Two
Name
Quantity
38 mL
Type
solvent
Reaction Step Two
Name
Quantity
31 mL
Type
reactant
Reaction Step Three
Name
Quantity
93 mL
Type
reactant
Reaction Step Four
Name
CuCl
Quantity
11.88 g
Type
catalyst
Reaction Step Four
Name
Quantity
31 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([N+:9]([O-:11])=[O:10])[C:4]=1N.N([O-])=O.[Na+].[ClH:17]>O.Cl[Cu]>[Cl:17][C:4]1[C:5]([N+:9]([O-:11])=[O:10])=[CH:6][CH:7]=[CH:8][C:3]=1[O:2][CH3:1] |f:1.2|

Inputs

Step One
Name
Quantity
15.5 g
Type
reactant
Smiles
COC1=C(C(=CC=C1)[N+](=O)[O-])N
Step Two
Name
Quantity
6.36 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
38 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
31 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
93 mL
Type
reactant
Smiles
Cl
Name
CuCl
Quantity
11.88 g
Type
catalyst
Smiles
Cl[Cu]
Step Five
Name
Quantity
31 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 0.5 h the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the addition
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
is continued for 1.5 h at room temperature and for 0.5 h
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
ADDITION
Type
ADDITION
Details
is poured on water
EXTRACTION
Type
EXTRACTION
Details
extracted (3×) with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers are washed with water (2×) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash-chromatography on silica gel (hexane:EtOAc=3:1)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC1=C(C=CC=C1[N+](=O)[O-])OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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